molecular formula C11H8ClNO2 B1406492 Methyl 3-chloroisoquinoline-7-carboxylate CAS No. 1544665-58-8

Methyl 3-chloroisoquinoline-7-carboxylate

Cat. No.: B1406492
CAS No.: 1544665-58-8
M. Wt: 221.64 g/mol
InChI Key: ZBUNATVELTUCEY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-chloroisoquinoline-7-carboxylate typically involves the chlorination of isoquinoline derivatives followed by esterification. One common method includes the reaction of 3-chloroisoquinoline with methyl chloroformate under basic conditions to yield the desired ester .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar steps as laboratory synthesis, with optimizations for yield and purity, such as the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloroisoquinoline-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-chloroisoquinoline-7-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-chloroisoquinoline-7-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The chlorine atom and ester group can influence its binding affinity and specificity towards these targets. Detailed studies on its mechanism of action are limited, but it is believed to involve pathways related to its structural analogs .

Comparison with Similar Compounds

Methyl 3-chloroisoquinoline-7-carboxylate can be compared with other isoquinoline derivatives such as:

  • 3-Chloro-7-methoxyisoquinoline
  • 3-Chloroisoquinoline-6-carbaldehyde
  • 3-Chloro-5-methoxyisoquinoline
  • 3-Chloro-6-fluoroisoquinoline

These compounds share similar structural features but differ in their substituents, which can significantly affect their chemical reactivity and biological activity. This compound is unique due to its ester group, which provides additional sites for chemical modification and potential biological interactions .

Properties

IUPAC Name

methyl 3-chloroisoquinoline-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c1-15-11(14)8-3-2-7-5-10(12)13-6-9(7)4-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBUNATVELTUCEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CN=C(C=C2C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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